N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propionamide
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the acetamide group at the 3-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-3-yl)acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-3-14-10-7-5-4-6-9(10)11(12(14)16)13-8(2)15/h4-7,11H,3H2,1-2H3,(H,13,15) |
InChI Key |
GFFXSWPZBYFXHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)NC(=O)C |
Origin of Product |
United States |
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